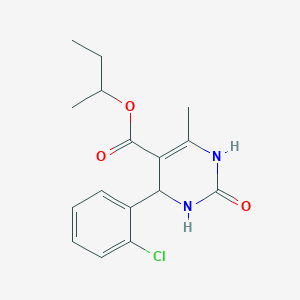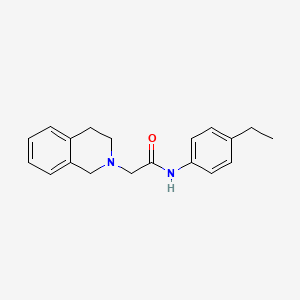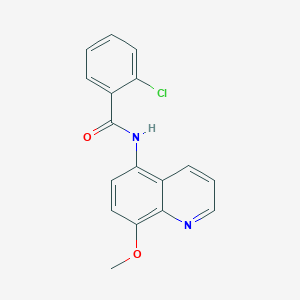
diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate, also known as DEEP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DEEP is a terephthalate derivative that has been synthesized through a variety of methods, including the reaction of terephthalic acid with diethyl 3-oxopropylmalonate and the reaction of terephthalic acid with diethyl ethoxymethylenemalonate.
作用機序
The mechanism of action of diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate is not well understood, but it is believed to be related to its ability to form conjugated structures. This compound contains two ester groups and two ketone groups, which can undergo condensation reactions to form conjugated structures. These conjugated structures are believed to be responsible for the optoelectronic properties of this compound and its derivatives.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound and its derivatives have low toxicity and are not mutagenic or carcinogenic.
実験室実験の利点と制限
Diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate has several advantages for use in lab experiments. It is relatively easy to synthesize and has high yields and purity. This compound and its derivatives have excellent optoelectronic properties, making them useful for the synthesis of conjugated polymers and metal-organic frameworks. However, this compound has some limitations, including its limited solubility in common solvents and its sensitivity to air and moisture.
将来の方向性
There are several future directions for research on diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate and its derivatives. One area of interest is the synthesis of new this compound derivatives with improved optoelectronic properties. Another area of interest is the development of new applications for this compound and its derivatives, particularly in the field of organic electronics. Additionally, research is needed to better understand the mechanism of action of this compound and its derivatives, as well as their potential biochemical and physiological effects.
In conclusion, this compound is a chemical compound that has potential applications in scientific research, particularly in the field of organic electronics. This compound is relatively easy to synthesize and has high yields and purity. This compound and its derivatives have excellent optoelectronic properties, making them useful for the synthesis of conjugated polymers and metal-organic frameworks. However, more research is needed to better understand the mechanism of action of this compound and its derivatives, as well as their potential biochemical and physiological effects.
合成法
Diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate can be synthesized through a variety of methods, including the reaction of terephthalic acid with diethyl 3-oxopropylmalonate and the reaction of terephthalic acid with diethyl ethoxymethylenemalonate. These methods have been optimized and improved over the years, resulting in high yields and purity of this compound.
科学的研究の応用
Diethyl 2,5-bis(3-ethoxy-3-oxopropyl)terephthalate has shown potential applications in scientific research, particularly in the field of organic electronics. This compound has been used as a building block for the synthesis of conjugated polymers, which have been shown to have excellent optoelectronic properties. This compound has also been used as a precursor for the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis.
特性
IUPAC Name |
diethyl 2,5-bis(3-ethoxy-3-oxopropyl)benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O8/c1-5-27-19(23)11-9-15-13-18(22(26)30-8-4)16(10-12-20(24)28-6-2)14-17(15)21(25)29-7-3/h13-14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRSLKIMHCXYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1C(=O)OCC)CCC(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-benzoyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5147084.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5147089.png)
![methyl 4-{3-[(anilinocarbonothioyl)(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5147095.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147110.png)
![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5147129.png)
![N-{1-[1-(9H-fluoren-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5147134.png)
![5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate](/img/structure/B5147140.png)
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine](/img/structure/B5147148.png)

![4-[4-(3-chlorophenoxy)butyl]morpholine](/img/structure/B5147159.png)

![ethyl 4-{[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5147174.png)

![1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5147188.png)
